An In-depth Technical Guide to 2-Phenoxy-4-trifluoromethylpyrimidine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Phenoxy-4-trifluoromethylpyrimidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines in Modern Chemistry
In the landscape of medicinal chemistry and materials science, fluorinated heterocyclic compounds hold a position of prominence. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2] Among these, pyrimidine derivatives are of particular interest due to their presence in the core structures of numerous bioactive compounds, including antiviral and anticancer agents.[3][4] This guide focuses on a specific, yet underexplored member of this class: 2-Phenoxy-4-trifluoromethylpyrimidine.
While specific experimental data for 2-Phenoxy-4-trifluoromethylpyrimidine is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its anticipated chemical and physical properties, a plausible synthetic route, and expected characterization data based on established knowledge of structurally related compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Chemical and Physical Properties: A Predictive Analysis
The precise physicochemical properties of 2-Phenoxy-4-trifluoromethylpyrimidine have not been empirically reported in readily accessible literature. However, by examining data from analogous compounds, we can extrapolate a set of expected properties.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₇F₃N₂O | Derived from its chemical structure. |
| Molecular Weight | 240.19 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 50-100 °C. | Based on the properties of similar substituted pyrimidines. For example, 2-amino-4-(trifluoromethyl)pyridine has a melting point of 70-74 °C.[5] |
| Boiling Point | Estimated to be above 200 °C at atmospheric pressure. | Extrapolated from the boiling points of related trifluoromethyl and phenoxy-substituted heterocycles. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | The presence of the phenoxy and trifluoromethyl groups suggests a nonpolar character, favoring solubility in organic solvents. |
| Appearance | Likely a white to off-white crystalline solid. | A common appearance for purified organic compounds of this type. |
Synthesis and Purification: A Proposed Methodology
The synthesis of 2-Phenoxy-4-trifluoromethylpyrimidine can be approached through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloro-4-trifluoromethylpyrimidine with phenol in the presence of a suitable base.
Experimental Protocol: Synthesis of 2-Phenoxy-4-trifluoromethylpyrimidine
Materials:
-
2-chloro-4-trifluoromethylpyrimidine
-
Phenol
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 2-chloro-4-trifluoromethylpyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-Phenoxy-4-trifluoromethylpyrimidine.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Potassium carbonate is a sufficiently strong base to deprotonate phenol without introducing a competing nucleophile.
-
The aqueous workup is necessary to remove the inorganic salts and any remaining DMF.
-
Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Caption: Synthetic workflow for 2-Phenoxy-4-trifluoromethylpyrimidine.
Spectroscopic Characterization: What to Expect
Structural elucidation of the synthesized 2-Phenoxy-4-trifluoromethylpyrimidine would rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Protons (Phenoxy Group): A set of multiplets between δ 7.0 and 7.5 ppm corresponding to the five protons on the phenyl ring. The protons ortho to the oxygen will likely appear as a triplet, the para proton as a triplet, and the meta protons as a triplet.
-
Pyrimidine Protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position of the pyrimidine ring. The coupling constant between these two protons should be in the range of 4-6 Hz.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
Trifluoromethyl Carbon: A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.
-
Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring. The carbon bearing the trifluoromethyl group will be a quartet.
-
Phenoxy Carbons: Signals for the six carbons of the phenyl ring.
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 240. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 241.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the phenoxy group (C₆H₅O•) or cleavage of the pyrimidine ring.
Caption: Workflow for the spectroscopic characterization of the target compound.
Potential Applications in Drug Discovery and Beyond
The structural motifs present in 2-Phenoxy-4-trifluoromethylpyrimidine suggest its potential as a valuable scaffold in drug discovery. The pyrimidine core is a well-established pharmacophore, while the trifluoromethyl group can enhance drug-like properties.[1][4] The phenoxy group provides a site for further functionalization to modulate activity and selectivity.
Derivatives of trifluoromethyl-pyrimidines have shown a wide range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives are investigated as kinase inhibitors and for their antiproliferative effects.[6][7]
-
Antiviral and Antifungal Activity: The pyrimidine scaffold is present in several commercially successful antiviral and antifungal drugs.[3]
-
Agrochemicals: Trifluoromethyl-containing heterocycles are also prevalent in modern herbicides and insecticides.[3]
The exploration of 2-Phenoxy-4-trifluoromethylpyrimidine and its analogues could lead to the discovery of novel therapeutic agents or agrochemicals with improved efficacy and safety profiles.
Conclusion
While 2-Phenoxy-4-trifluoromethylpyrimidine remains a relatively uncharacterized compound, its structural features place it at the intersection of several key areas of modern chemical research. This guide has provided a predictive but scientifically grounded overview of its chemical and physical properties, a robust synthetic protocol, and the expected outcomes of its spectroscopic analysis. The potential for this molecule and its derivatives to serve as building blocks for new pharmaceuticals and agrochemicals is significant, and it is our hope that this guide will stimulate further research into this promising area of heterocyclic chemistry.
References
- [Reference 1]
- [Reference 2]
- [Reference 3]
- [Reference 4]
- [Reference 5]
- [Reference 6]
- [Reference 7]
- [Reference 8]
- [Reference 9]
- [Reference 10]
- [Reference 11]
- [Reference 12]
- [Reference 13]
- [Reference 14]
- [Reference 15]
- [Reference 16]
- [Reference 17]
- [Reference 18]
- [Reference 19]
- [Reference 20]
- [Reference 21]
- [Reference 22]
- [Reference 23]
- [Reference 24]
- [Reference 25]
- [Reference 26]
- [Reference 27]
- [Reference 28]
- [Reference 29]
- [Reference 30]
- [Reference 31]
- [Reference 32]
- [Reference 33]
- [Reference 34]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:180608-33-7 | 4-[3-(trifluoromethyl)phenoxy]-2-[4-(trifluoromethyl)phenyl]pyrimidine | Chemsrc [chemsrc.com]
- 6. ijisrt.com [ijisrt.com]
- 7. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
